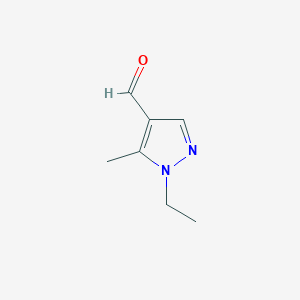
2,5-Dimethoxyterephthalaldehyde
Overview
Description
2,5-Dimethoxyterephthalaldehyde, also known as 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalaldehyde, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of covalent organic frameworks (COFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxyterephthalaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytoluene with a suitable oxidizing agent to form the corresponding aldehyde. Another method includes the formylation of 2,5-dimethoxyaniline followed by oxidation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes typically employ oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 2,5-dimethoxyterephthalic acid.
Reduction: 2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethoxyterephthalaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dimethoxyterephthalaldehyde primarily involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. Additionally, the methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the second aldehyde group.
2,5-Dimethoxyterephthalic acid: Oxidized form of 2,5-dimethoxyterephthalaldehyde.
2,5-Dimethoxytoluene: Precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual aldehyde functionality, which allows it to participate in a wider range of chemical reactions compared to its monoaldehyde counterparts. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2,5-dimethoxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIIHTHHMPYKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345728 | |
| Record name | 2,5-Dimethoxyterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-97-6 | |
| Record name | 2,5-Dimethoxyterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,5-Dimethoxyterephthalaldehyde primarily used for in the context of these research papers?
A1: this compound (DMTA) is primarily used as a building block for synthesizing Covalent Organic Frameworks (COFs). [, , , , ] These COFs are then explored for various applications like gas separation, heavy metal extraction, and heterogeneous catalysis.
Q2: How does the structure of DMTA contribute to the properties of the resulting COFs?
A2: DMTA's structure is crucial for forming the porous, three-dimensional framework of COFs. It reacts with amine-containing linkers through Schiff-base condensation reactions. [, ] The presence of ether oxygen groups and imine linkages in the resulting COF structure contributes to strong CO2 adsorption, making them promising for gas separation applications. [] Additionally, the aromatic core of DMTA provides stability to the COF structure.
Q3: Can you elaborate on the specific applications of COFs derived from this compound?
A3: Certainly. COFs synthesized using DMTA have shown promise in several areas:
- Gas separation: A DMTA-based COF membrane demonstrated efficient H2/CO2 separation, exceeding Knudsen diffusion limitations. This selectivity is attributed to the small pore size and strong CO2 affinity of the COF. []
- Heavy Metal Extraction: Thiophene-functionalized magnetic COFs derived from DMTA were successfully applied for extracting trace amounts of mercury, lead, and bismuth from water samples. The high surface area and sulfur content of the COF facilitated effective metal capture. []
- Heterogeneous Catalysis: DMTA-based COFs have been explored as photocatalysts for synthesizing thiophosphinates from phosphine oxides and thiols. Specifically, the Py-DMTA-COF exhibited high efficiency, broad substrate scope, and excellent recyclability in this reaction. []
- Sensing Applications: A composite material combining a fluorescent COF (IEP, synthesized using DMTA) and manganese dioxide nanoparticles enabled the shape-selective sensing of biothiols like glutathione, cysteine, and homocysteine. Changes in the fluorescence emission of the composite material in the presence of these biothiols allowed for their detection in complex biological samples. []
Q4: What characterization techniques are commonly employed to study these DMTA-derived COFs?
A4: Several techniques are used to characterize the structure and properties of COFs synthesized with DMTA. Some of the frequently used methods include:
- Fourier transform infrared spectroscopy (FT-IR): This helps confirm the formation of the COF structure by identifying characteristic functional groups like imine bonds. [, ]
- Powder X-ray diffraction (PXRD): PXRD provides information about the crystallinity and structure of the COF material. [, ]
- Scanning electron microscopy (SEM): SEM reveals the morphology and surface characteristics of the synthesized COFs. []
- Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the COF material. []
- N2 adsorption-desorption at 77 K: This analysis helps determine the surface area, pore size distribution, and porosity of the COF. [, ]
Q5: Are there any potential limitations or challenges associated with using DMTA in COF synthesis?
A5: While DMTA is a valuable building block for COFs, some challenges exist:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)




